A Technical Guide to 4-Chloroisothiazole-5-carboxylic acid (CAS: 88982-87-0) for Researchers and Drug Development Professionals
A Technical Guide to 4-Chloroisothiazole-5-carboxylic acid (CAS: 88982-87-0) for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Isothiazole Building Block
This technical guide provides a comprehensive overview of 4-Chloroisothiazole-5-carboxylic acid, a heterocyclic compound with significant potential in organic synthesis and drug discovery. While specific biological data for this compound is limited in publicly available literature, this document consolidates information on its chemical properties, general synthetic approaches for the isothiazole scaffold, and the broader biological activities associated with isothiazole derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
4-Chloroisothiazole-5-carboxylic acid is a chlorinated heterocyclic carboxylic acid. Its chemical structure and fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 88982-87-0 | [1] |
| Molecular Formula | C₄H₂ClNO₂S | [1] |
| Molecular Weight | 163.58 g/mol | [1] |
| Canonical SMILES | C1=NSC(=C1Cl)C(=O)O | [1] |
| InChI Key | ATQDAONQAQHTEM-UHFFFAOYSA-N | [1] |
| Predicted pKa | -0.60 ± 0.25 | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Synthesis and Reactivity
One notable reaction involving 4-Chloroisothiazole-5-carboxylic acid is its use in the synthesis of other isothiazole derivatives through reactions with organolithium reagents like butyl-lithium.[1] This reaction typically leads to the formation of ketones by nucleophilic addition to the carboxylic acid moiety.
A generalized workflow for such a reaction is depicted below.
Biological and Pharmacological Context
Direct biological activity data for 4-Chloroisothiazole-5-carboxylic acid is scarce in the public domain. However, the isothiazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.[2][5] Isothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
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Anticancer Activity: Numerous studies have focused on the synthesis and evaluation of isothiazole derivatives as potential anticancer agents.[6][7][8] The antiproliferative activity of these compounds has been demonstrated against various cancer cell lines.[6]
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Antimicrobial Activity: The isothiazole ring is a key component in some antibacterial and antifungal agents.[2][9]
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Enzyme Inhibition: Certain isothiazole derivatives have been identified as inhibitors of specific enzymes, indicating their potential as targeted therapeutics.[10][11]
The general workflow for screening the biological activity of a novel isothiazole derivative is outlined in the following diagram.
Experimental Protocols (General Methodologies)
While a specific protocol for the synthesis of 4-Chloroisothiazole-5-carboxylic acid is not available, this section provides a generalized experimental protocol for the synthesis of thiazole-5-carboxamide derivatives, which can be adapted from similar isothiazole syntheses.[9]
General Procedure for the Synthesis of N-substituted-thiazole-5-carboxamides:
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Acid Chloride Formation: To a solution of the corresponding thiazole-5-carboxylic acid (1 mmol) in a suitable solvent (e.g., DMF, 10 mL), add an activating agent (e.g., DIPEA, 2 mmol) and a coupling agent (e.g., HOBt, 1 mmol) and cool the mixture to 0°C.
-
Amide Coupling: To the cooled mixture, add the desired amine (1 mmol) followed by a carbodiimide coupling reagent (e.g., EDC.HCl, 1 mmol) at 0°C.
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Reaction: Stir the reaction mixture overnight at room temperature.
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Workup: Quench the reaction with water.
-
Isolation: Filter the precipitate and wash with water to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Safety Information
Detailed safety information for 4-Chloroisothiazole-5-carboxylic acid is not extensively documented. However, based on its chemical structure, it should be handled with care in a laboratory setting. Standard safety precautions for handling chlorinated organic acids should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Chloroisothiazole-5-carboxylic acid is a valuable building block for the synthesis of a variety of isothiazole derivatives. While its own biological profile is not extensively characterized, the broader family of isothiazoles demonstrates significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of derivatives of 4-Chloroisothiazole-5-carboxylic acid is warranted to explore its full potential in medicinal chemistry. This guide serves as a foundational resource for researchers interested in leveraging this compound for the development of novel therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. books.rsc.org [books.rsc.org]
- 6. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives -대한화학회지 | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
